molecular formula C7H5NO5 B181690 3-Hydroxy-2-nitrobenzoic acid CAS No. 602-00-6

3-Hydroxy-2-nitrobenzoic acid

Cat. No. B181690
CAS RN: 602-00-6
M. Wt: 183.12 g/mol
InChI Key: KPDBKQKRDJPBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-nitrobenzoic acid, also known as 3-Nitrosalicylic acid, is a chemical compound with the empirical formula C7H5NO5 . It is generally used as a corrosion inhibitor and can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection .


Synthesis Analysis

Nitration of α-resorcylic acid (3,5-dihydroxybenzoic acid) to 3,5-dihydroxy-2-nitrobenzoic acid and 3,5-dihydroxy-4-nitrobenzoic acid has been described . Another method involves the nitration of benzoic acid .


Molecular Structure Analysis

The molecular weight of 3-Hydroxy-2-nitrobenzoic acid is 183.12 . The SMILES string representation is OC(=O)c1cccc(c1O)N+[O-] . The InChI representation is 1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11) .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

3-Hydroxy-2-nitrobenzoic acid is a crystalline solid with a melting point of 142-147 °C . It has a quality level of 100 and an assay of ≥98.0% (HPLC) .

Scientific Research Applications

Specific Scientific Field

Mass Spectrometry

Summary of the Application

3-Hydroxy-2-nitrobenzoic acid is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry . It’s particularly useful in a process called In-Source Decay (ISD) .

Methods of Application

In ISD, 3-Hydroxy-2-nitrobenzoic acid acts as an oxidizing matrix, generating a-series ions accompanied by d-series ions . This is in contrast to reducing matrices like 1,5-diaminonaphthalene (1,5-DAN), which generate c- and z-series ions .

Results or Outcomes

The use of 3-Hydroxy-2-nitrobenzoic acid as an oxidizing matrix in ISD analyses in MALDI-MS has been found to be effective . Especially, one of its isomers, 3H2NBA, generated a-series ions with almost the same or higher intensity, and clearly higher peak resolution compared with c-series ions using 1,5-DAN .

Application in Electrodeposition

Specific Scientific Field

Electrochemistry

Summary of the Application

3-Hydroxy-2-nitrobenzoic acid can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc .

Methods of Application

The specific methods of application are not detailed in the source, but typically, electrodeposition involves the use of a solution containing one or more salts of the metal to be deposited .

Results or Outcomes

The use of 3-Hydroxy-2-nitrobenzoic acid as a supporting electrolyte can help in the corrosion protection of zinc .

Application in Chelating Therapy

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

3-Hydroxy-2-nitrobenzoic acid can be used as a ligand for the synthesis of complexes with iron and aluminum .

Methods of Application

The specific methods of application are not detailed in the source, but typically, chelating therapy involves the use of a chelating agent that binds to the metal in the body, allowing it to be excreted .

Results or Outcomes

The use of 3-Hydroxy-2-nitrobenzoic acid as a ligand can help in chelating therapy .

Application in Antifungal Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Compounds derived from 3-Hydroxy-2-nitrobenzoic acid have displayed antifungal activity .

Methods of Application

The specific methods of application are not detailed in the source, but typically, antifungal agents are applied directly to the affected area or taken orally .

Results or Outcomes

The antifungal activity of these compounds is similar to the standard drug voriconazole against Aspergillus niger .

Application in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

3-Hydroxy-2-nitrobenzoic acid can be used as a precursor in the synthesis of benzoxazoles .

Methods of Application

The specific methods of application are not detailed in the source, but typically, organic synthesis involves a series of chemical reactions to construct complex organic molecules from simple ones .

Results or Outcomes

The authors synthesized 37 derivatives with 70 to 95% yield .

Application in Pharmaceutical Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

3-Hydroxy-2-nitrobenzoic acid can be used as an intermediate raw material in the synthesis of pharmaceuticals .

Methods of Application

The specific methods of application are not detailed in the source, but typically, pharmaceutical synthesis involves a series of chemical reactions to construct complex pharmaceutical molecules from simple ones .

Results or Outcomes

The invention provides a novel synthesis route, and an important medical intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials .

Safety And Hazards

3-Hydroxy-2-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

3-Hydroxy-2-nitrobenzoic acid can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection . It can also be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy .

properties

IUPAC Name

3-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBKQKRDJPBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975623
Record name 3-Hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-nitrobenzoic acid

CAS RN

602-00-6
Record name 602-00-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-nitrobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-2-nitrobenzoic acid (40 g, 0.20 mol) and KOH (160 g, 2.86 mol) in water (200 mL) was heated to reflux for 16 hr. 6N aqueous hydrochloric acid was added to the mixture to pH=3, then extracted with ethyl acetate (500 mL×4). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-hydroxy-2-nitrobenzoic acid (55 g), LC-MS (ESI) m/z 184 [M+1]−.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL flask were added 3-chloro-2-nitrobenzoic acid (10 g, 49.6 mmol) and a potassium hydroxide solution (40 g, 727 mmol) in water (70 mL). The thick slurry was heated to reflux for 12 hours. The solution was cooled in ice and cautiously brought to pH 3 with concentrated HCl. The aqueous mixture was extracted with EtOAc (3×). The organic layers were combined, washed with brine, dried with sodium sulfate and concentrated in vacuo. The crude product mixture was dissolved in dichloromethane and the resulting yellow precipitate was filtered to afford Intermediate A-15A (6 g, 32.8 mmol, 66.0% yield). HPLC: RT=0.85 min (H2O/MeOH with TFA, Sunfire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES): m/z=206 [M+Na]+; 1H NMR (400 MHz, chloroform-d) δ 7.56-7.35 (m, 1H), 7.23 (dd, J=7.9, 1.5 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-chloro-2-nitrobenzoic acid (30 g, 0.15 mol) and KOH (120 g, 2.14 mol) were dissolved in water (150 mL). The mixture was heated at reflux for 12 h. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The pH of mixture was adjusted to 3. The resulting mixture was extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give the title compound (40 g, 100%) as a brown solid. 1H NMR (400 MHz, DMSO): δ 11.193 (s, 1H), 7.476 (t, 1H), 7.367 (d, 1H), 7.268 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2-nitrobenzoic acid
Reactant of Route 3
3-Hydroxy-2-nitrobenzoic acid
Reactant of Route 4
3-Hydroxy-2-nitrobenzoic acid
Reactant of Route 5
3-Hydroxy-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-2-nitrobenzoic acid

Citations

For This Compound
50
Citations
Y Fukuyama, S Izumi, K Tanaka - Journal of The American …, 2018 - ACS Publications
In in-source decay (ISD) in matrix-assisted laser desorption/ionization (MALDI)-mass spectrometry (MS), 1,5-diaminonaphthalene (1,5-DAN) is a most frequently used matrix probably …
Number of citations: 7 pubs.acs.org
NJ Cartwright, RB Cain - Biochemical Journal, 1959 - ncbi.nlm.nih.gov
… opaca grown with o-nitrobenzoic acid reduced 3-hydroxy-2-nitrobenzoic acid to 3-hydroxyanthranilic acid. Identification of p-aminobenzoic acid Spectrophotometric identification. At pH …
Number of citations: 77 www.ncbi.nlm.nih.gov
C NJ, C RB - The Biochemical Journal, 1959 - europepmc.org
… opaca grown with o-nitrobenzoic acid reduced 3-hydroxy-2-nitrobenzoic acid to 3-hydroxyanthranilic acid. Identification of p-aminobenzoic acid Spectrophotometric identification. At pH …
Number of citations: 2 europepmc.org
U Keller, H Kleinkauf, R Zocher - Biochemistry, 1984 - ACS Publications
… Methyl-3-hydroxy-2-nitrobenzoic acid, 4-methyl-3-hydroxybenzoic acid, and 4-methyl-3-… -3-hydroxy-2nitrobenzoic acid with Pd/H2 (courtesy of Dr. Z. Palacz from this institute). …
Number of citations: 66 pubs.acs.org
SV Kulikov, EN Glibin - Russian journal of organic chemistry, 1997 - elibrary.ru
Derivatives of 3-Hydroxy-2-nitrobenzoic Acid in Azo Coupling with p-Nitrobenzenediazonium … DERIVATIVES OF 3-HYDROXY-2-NITROBENZOIC ACID IN AZO COUPLING WITH P-NITROBENZENEDIAZONIUM …
Number of citations: 0 elibrary.ru
T Kaneko, H Wong, TW Doyle, WC Rose… - Journal of medicinal …, 1985 - ACS Publications
… added at 0 C 3hydroxy-2-nitrobenzoic acid (4.58 g, 25 mmol) and aminoacetaldehyde diethyl acetal (3.33 g, 25 mmol). The resulting solution was stirred overnight at room …
Number of citations: 142 pubs.acs.org
Y Li, JJ Wilson, LH Do, UP Apfel, SJ Lippard - Dalton Transactions, 2012 - pubs.rsc.org
… An improved reaction condition (Br 2 –NaOAc in EtOH) was devised that was sufficiently mild, affording 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid (2) in 71% yield. An X-ray crystal …
Number of citations: 8 pubs.rsc.org
EN Glibin, OF Ginzburg - Chemistry of Heterocyclic Compounds, 1969 - Springer
… 4-Ghloro-3-hydroxy-2-nitrobenzoic acid (X). A solution of 2.6 g (0.01 mole) of the acid VIII and 5.6 g (0.1 mole) of caustic potash in 20 ml of water was boiled for about 30 hr, after which …
Number of citations: 2 link.springer.com
T Ishihara, Y Koga, Y Iwatsuki, F Hirayama - Bioorganic & medicinal …, 2015 - Elsevier
… To a stirred solution of 3-hydroxy-2-nitrobenzoic acid (4) (1.83 g, 10.0 mmol), p-anisidine (1.23 g, 10.0 mmol), and 1-hydroxybenzotriazole hydrate (1.35 g, 10.0 mmol) in 20 mL of N,N-…
Number of citations: 11 www.sciencedirect.com
M Linderberg, S Hellberg, S Björk… - European journal of …, 1999 - Elsevier
… 6.1.35. 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid 35 To a cooled solution of 3-hydroxy-2-nitrobenzoic acid (10.5 g, 0.057 mol) and sodium acetate (9.85 g, 0.57 mol) in acetic acid (100 …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.